3-(Bromomethyl)-3-methoxyoxolane

Description

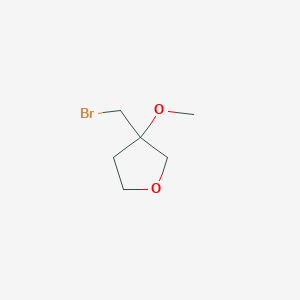

3-(Bromomethyl)-3-methoxyoxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers This compound is characterized by the presence of a bromomethyl group and a methoxy group attached to the oxolane ring

Properties

IUPAC Name |

3-(bromomethyl)-3-methoxyoxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-8-6(4-7)2-3-9-5-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJCVAQOXKZKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-methoxyoxolane typically involves the bromination of 3-methoxyoxolane. One common method is the reaction of 3-methoxyoxolane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-methoxyoxolane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-(azidomethyl)-3-methoxyoxolane, while oxidation with potassium permanganate can produce 3-(bromomethyl)-3-hydroxyoxolane.

Scientific Research Applications

3-(Bromomethyl)-3-methoxyoxolane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be employed in the modification of biomolecules, such as peptides and proteins, through nucleophilic substitution reactions.

Medicine: It serves as a building block in the development of drug candidates with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-methoxyoxolane primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the oxolane ring.

Comparison with Similar Compounds

Similar Compounds

3-(Chloromethyl)-3-methoxyoxolane: Similar in structure but with a chloromethyl group instead of a bromomethyl group. It exhibits similar reactivity but with different reaction rates and conditions.

3-(Hydroxymethyl)-3-methoxyoxolane: Contains a hydroxymethyl group, making it less reactive towards nucleophiles compared to the bromomethyl derivative.

3-(Methoxymethyl)-3-methoxyoxolane: Features a methoxymethyl group, which affects its reactivity and applications differently.

Uniqueness

3-(Bromomethyl)-3-methoxyoxolane is unique due to the presence of the bromomethyl group, which imparts high reactivity towards nucleophiles

Biological Activity

3-(Bromomethyl)-3-methoxyoxolane, a compound with significant potential in medicinal chemistry, exhibits a range of biological activities primarily due to its reactivity as an alkylating agent. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Overview of Biological Activities

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.

- Anticancer Properties : Induces apoptosis in cancer cells.

- Anti-inflammatory Effects : Reduces levels of pro-inflammatory cytokines.

The mechanisms through which this compound exerts its biological effects include:

- Alkylation of Biomolecules : The bromomethyl group facilitates the formation of covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their structure and function.

- Enzyme Inhibition : It may inhibit enzymes involved in the biosynthesis of inflammatory mediators or microbial survival pathways.

- Receptor Interaction : Possible interaction with G protein-coupled receptors (GPCRs), influencing cellular responses related to inflammation and pain.

Summary of Biological Activities

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a potential antimicrobial agent, particularly against resistant strains.

Anticancer Properties

The anticancer activity of this compound has been explored in various studies. Notably, it has been shown to induce apoptosis in breast cancer cell lines. The cytotoxic effects were evaluated using different human cell lines, revealing a dose-dependent response:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 40 |

Case Study 1: Antimicrobial Efficacy

A study published in ResearchGate investigated the antimicrobial properties of dioxolane derivatives, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme kinetics, this compound was found to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition constant (Ki) was determined to be 15 µM, indicating significant potential for applications in neuropharmacology.

Case Study 3: Anti-inflammatory Effects

Research also indicates that the compound may exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly significant in conditions such as arthritis and other inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.